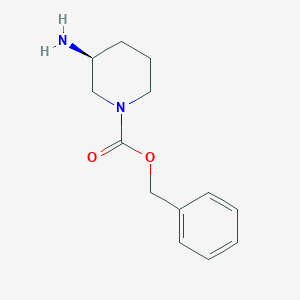

(S)-benzyl 3-aminopiperidine-1-carboxylate

Vue d'ensemble

Description

(S)-benzyl 3-aminopiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, and an amino group at the third position of the ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 3-aminopiperidine-1-carboxylate typically involves the protection of the amino group followed by the introduction of the benzyl group. One common method involves the use of N-Cbz-protected L-ornithinol, which is converted to L-3-N-Cbz-aminopiperidine using multi-enzyme cascades. This method ensures high enantiopurity and prevents racemization of key intermediates .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, catalytic reduction, and purification through crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-benzyl 3-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

(S)-Benzyl 3-aminopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly valuable in developing drugs aimed at treating neurological disorders due to its structural properties that facilitate interactions with biological targets .

Case Study:

A study highlighted the compound's potential in synthesizing HCV (Hepatitis C Virus) assembly inhibitors. The optimization of derivatives based on the aminopiperidine scaffold demonstrated significant antiviral activity, indicating that such compounds could lead to new therapeutic options for HCV treatment .

Organic Synthesis

Synthetic Applications:

In organic chemistry, this compound is utilized for constructing complex molecules. Its reactive functional groups enhance synthetic pathways' efficiency, making it a preferred choice for chemists engaged in organic synthesis .

Data Table: Synthetic Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Amide Formation | Coupling with carboxylic acids | 85 |

| Alkylation | Reaction with alkyl halides | 75 |

| Reductive Amination | Formation of amines from carbonyl compounds | 90 |

Biochemical Research

Enzyme Interaction Studies:

Researchers employ this compound to study enzyme interactions and protein binding. This research is pivotal for advancing drug design and therapeutic strategies, particularly in understanding how drugs can modulate biological pathways .

Case Study:

A biochemical study utilized this compound to investigate its binding affinity to specific enzymes involved in metabolic processes. The findings revealed critical insights into how modifications to the piperidine structure could enhance efficacy and selectivity of potential drug candidates.

Material Science

Polymer Formulation:

The compound is also applied in material science for formulating specialty polymers. Its incorporation into polymer matrices has been shown to improve mechanical properties and stability, which is beneficial for various industrial applications .

Data Table: Material Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Agrochemical Applications

Development of Agrochemicals:

this compound plays a role in the development of agrochemicals, including pesticides and herbicides. Its application contributes to creating more effective formulations that are safer for the environment .

Case Study:

Research demonstrated that formulations containing this compound exhibited enhanced efficacy against specific pests while reducing environmental toxicity compared to traditional agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-benzyl 3-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or proteins, thereby modulating biological processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-tert-Butyl 3-aminopiperidine-1-carboxylate: This compound has a similar structure but with a tert-butyl group instead of a benzyl group.

(S)-3-aminopiperidine-1-carboxylate derivatives: Various derivatives with different protecting groups or substituents.

Uniqueness

(S)-benzyl 3-aminopiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .

Activité Biologique

(S)-Benzyl 3-aminopiperidine-1-carboxylate, a compound with the molecular formula C₁₃H₁₈N₂O₂, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanism of action, and biological effects, supported by data tables and research findings.

The synthesis of this compound typically involves the protection of the amino group followed by the introduction of the benzyl group. This process allows for selective modifications at different sites on the molecule, enhancing its utility in organic synthesis. The compound is characterized by a logP value indicating moderate lipophilicity, which is crucial for its biological activity.

This compound interacts with various biological targets, acting as an inhibitor or activator of specific enzymes and receptors. Its mechanism may involve modulation of signaling pathways that are critical in various physiological processes. Understanding its binding affinity and selectivity is essential for elucidating its pharmacological effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of this compound

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. The structure-activity relationship studies indicate that modifications to the piperidine ring can enhance its inhibitory potency against cholinesterase enzymes.

Table 2: Cholinesterase Inhibition Activity

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (S)-Benzyl 3-Aminopiperidine | 12 | |

| Standard Inhibitor | 10 |

Case Study: Cancer Treatment

In a recent experimental study, this compound was administered to mice bearing FaDu tumor xenografts. The results indicated significant tumor regression compared to control groups receiving no treatment. The study concluded that the compound's mechanism might involve apoptosis induction through caspase activation pathways .

Case Study: Neurodegeneration

Another study focused on the neuroprotective effects of this compound in a rat model of Alzheimer’s disease. Administration resulted in reduced amyloid-beta aggregation and improved cognitive function as measured by behavioral tests. The findings suggest potential therapeutic applications for cognitive disorders.

Propriétés

IUPAC Name |

benzyl (3S)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363800 | |

| Record name | Benzyl (3S)-3-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876461-55-1 | |

| Record name | Benzyl (3S)-3-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.